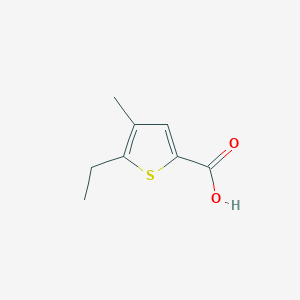

5-Ethyl-4-methylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXVSXHBZYIGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397375 | |

| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-25-1 | |

| Record name | 5-Ethyl-4-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized as privileged pharmacophores, with numerous FDA-approved drugs containing this heterocyclic scaffold.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical experimental protocols.

Strategic Approaches to the Thiophene Core

The construction of the polysubstituted thiophene ring is the cornerstone of synthesizing the target molecule. Several named reactions are established for this purpose, each with its own merits and limitations. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical Thiophene Syntheses

Several well-established methods for constructing the thiophene ring are pertinent to the synthesis of our target molecule. These include:

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6][7] While versatile, the availability of the requisite 1,4-dicarbonyl precursor for this compound can be a limiting factor.

-

Hinsberg Thiophene Synthesis: This approach utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[8][9][10][11] It is particularly useful for preparing 3,4-disubstituted thiophenes.[8]

-

Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[12][13][14] Recent advancements have expanded its scope to include the synthesis of bifunctional thiophenes.[15][16]

-

Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[6][17][18] The resulting amino group can then be further functionalized or removed. The mechanism of the Gewald reaction is complex and has been the subject of computational studies, which suggest it proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[19][20][21]

A Recommended Synthetic Pathway: The Gewald Reaction

For the synthesis of this compound, a strategy commencing with the Gewald reaction offers a practical and efficient route. This approach begins with the synthesis of a substituted 2-aminothiophene, which can then be converted to the target carboxylic acid.

The key starting materials for the initial Gewald reaction are 2-pentanone (to provide the 4-methyl and 5-ethyl substituents) and ethyl cyanoacetate. The reaction is carried out in the presence of elemental sulfur and a base, such as diethylamine.[22]

Mechanistic Insights

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the α-cyanoester (ethyl cyanoacetate) to form a stable intermediate.[17][19] The subsequent addition of sulfur is a complex process, but it is postulated to involve the formation of a polysulfide intermediate that then cyclizes and tautomerizes to yield the 2-aminothiophene product.[17][19]

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocols

Synthesis of Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate

This procedure is adapted from established Gewald reaction protocols.[22]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

|---|---|---|---|

| 2-Pentanone | 86.13 | 0.1 | 8.61 g (10.0 mL) |

| Ethyl cyanoacetate | 113.12 | 0.1 | 11.31 g (10.7 mL) |

| Sulfur | 32.07 | 0.1 | 3.21 g |

| Diethylamine | 73.14 | 0.1 | 7.31 g (10.3 mL) |

| Ethanol | 46.07 | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).

-

Slowly add diethylamine (0.1 mol) to the mixture with stirring.

-

Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate.

Conversion to this compound

The conversion of the 2-aminothiophene intermediate to the target carboxylic acid can be achieved through a two-step process involving diazotization of the amino group followed by hydrolysis of the resulting diazonium salt and the ester group. A more direct, albeit potentially lower-yielding, approach involves direct hydrolysis of the aminothiophene ester under harsh basic conditions, which may lead to decarboxylation or other side reactions. A more controlled sequence is recommended. A plausible alternative route involves the direct carboxylation of a suitably substituted thiophene precursor.[23][24][25][26]

A more robust synthetic strategy would involve a Sandmeyer-type reaction on the 2-aminothiophene intermediate to introduce a cyano group, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate (Sandmeyer Reaction)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

|---|---|---|---|

| Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate | 213.30 | 0.05 | 10.67 g |

| Hydrochloric acid (conc.) | 36.46 | - | 20 mL |

| Sodium nitrite | 69.00 | 0.055 | 3.80 g |

| Copper(I) cyanide | 89.56 | 0.06 | 5.37 g |

| Sodium cyanide | 49.01 | 0.12 | 5.88 g |

Procedure:

-

Suspend ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a beaker and cool to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 2: Hydrolysis to this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

|---|---|---|---|

| Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate | 223.30 | (from previous step) | - |

| Sodium hydroxide | 40.00 | 0.2 | 8.0 g |

| Ethanol | 46.07 | - | 50 mL |

| Water | 18.02 | - | 50 mL |

Procedure:

-

Dissolve the crude nitrile from the previous step in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (0.2 mol) in water (50 mL).

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

Characterization Data

The final product, this compound (CAS: 40808-25-1), is a solid with a molecular weight of 170.23 g/mol and a molecular formula of C₈H₁₀O₂S.[27][28]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the thiophene ring proton (a singlet). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two sp² carbons of the thiophene ring, the carboxylic acid carbonyl carbon, and the carbons of the ethyl and methyl substituents.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence starting with a Gewald aminothiophene synthesis. This approach provides a reliable method for constructing the substituted thiophene core, which is then further functionalized to yield the target carboxylic acid. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in the field of medicinal and materials chemistry. Careful execution of these steps, coupled with appropriate analytical characterization, will ensure the successful synthesis of this valuable compound.

References

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

-

Wikipedia. Fiesselmann thiophene synthesis. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Wikipedia. Paal–Knorr synthesis. [Link]

- Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9638–9649.

- Sharma, J., & Champagne, P. A. (2020).

- Fricero, P. et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201.

- S.N. College of Pharmacy. Synthesis of Furan and Thiophene.

- University of Liverpool. Paal-Knorr Thiophene Synthesis.

- BenchChem. Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers.

- Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

-

Wikiwand. Fiesselmann thiophene synthesis. [Link]

- Fricero, P. et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201.

- Hattori, T. et al. (2012). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Chemistry Letters, 41(1), 89-91.

- Muresan, S. et al. (2022).

- Wang, Y. et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. International Journal of Molecular Sciences, 23(6), 3338.

-

Chemistry - The Mystery of Molecules. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]

-

Chemistry - The Mystery of Molecules. (2024). Hinsberg Thiophene synthesis. [Link]

- ResearchG

- Kim, J. et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3321–3326.

- Semantic Scholar. Hinsberg synthesis of thiophenes.

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- ResearchGate. Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights.

- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742.

- ResearchGate.

- SpectraBase. thiophene-2-carboxylic acid 2-thienyl ester.

-

PubChem. 2-Thiophenecarboxylic acid. [Link]

- Ionescu, I. A. et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243.

- Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.

- Kumar, R. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 649-676.

- ResearchGate. Applications substituted 2-aminothiophenes in drug design.

- ChemicalBook. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum.

- Google Patents.

-

ChemWis. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]

- AK Scientific, Inc. 5-Ethyl-4-methyl-thiophene-2-carboxylic acid CAS: 40808-25-1.

- Semantic Scholar.

- International Union of Crystallography.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 15. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 22. journals.iucr.org [journals.iucr.org]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. scbt.com [scbt.com]

- 28. usbio.net [usbio.net]

- 29. mdpi.com [mdpi.com]

- 30. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-methylthiophene-2-carboxylic acid

Introduction: Contextualizing a Versatile Heterocyclic Building Block

5-Ethyl-4-methylthiophene-2-carboxylic acid belongs to the thiophene carboxylic acid class, a group of heterocyclic compounds that serve as pivotal structural motifs in medicinal chemistry and materials science. The thiophene ring is a bioisostere of the benzene ring, often employed by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The specific substitution pattern of an ethyl group at the 5-position and a methyl group at the 4-position, combined with the carboxylic acid functionality at the 2-position, creates a unique molecule with distinct electronic and steric properties. These properties directly influence its reactivity, solubility, acidity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical profile essential for its effective application in research and development.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established chemical principles. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring that researchers can validate and expand upon the data presented herein.

Core Physicochemical & Structural Data

A summary of the fundamental properties of this compound is presented below. It is critical to note that while some properties are calculated or derived from its structure, others, such as melting point and pKa, require experimental determination for which standard protocols are provided in subsequent sections.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 40808-25-1 | [1] |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Chemical Structure | - | |

| Melting Point | Not experimentally reported. Requires determination. | - |

| Boiling Point | Not experimentally reported. Likely to decompose. | - |

| pKa | Not experimentally reported. Requires determination. | - |

Solubility Profile: A Triad of Polarity, Acidity, and Structure

The solubility of this compound is governed by the interplay between the polar, hydrogen-bonding carboxylic acid group and the relatively nonpolar, bulky substituted thiophene ring.

-

Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water, particularly at higher pH where the carboxylate salt is formed. However, the ethyl and methyl substituents increase the molecule's hydrophobicity, likely rendering it only slightly soluble in neutral water.

-

Aqueous Base Solubility: As a carboxylic acid, it is expected to be readily soluble in aqueous solutions of strong bases (e.g., 5% NaOH) and weak bases (e.g., 5% NaHCO₃) through an acid-base reaction that forms the highly water-soluble sodium 5-ethyl-4-methylthiophene-2-carboxylate salt.[3][4] This is a key distinguishing feature for acidic compounds.

-

Organic Solvent Solubility: The molecule's organic character, imparted by the substituted thiophene ring, predicts good solubility in a range of polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[5] Solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Protocol: Systematic Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of this compound. The choice of solvents is designed to probe the compound's polarity and acidic nature.

Methodology:

-

Preparation: Dispense approximately 25 mg of the compound into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, Hexane) in three portions of 0.25 mL.

-

Agitation: After each addition, shake the tube vigorously for at least 30 seconds.[6][7] Observe for dissolution.

-

Observation & Classification:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No visible dissolution occurs.

-

-

pH Test (for Water Solubility): If the compound dissolves in water, test the resulting solution with litmus or pH paper to confirm its acidic nature.[3]

-

Confirmation of Acidity: For the tube containing 5% NaOH where solubility is observed, carefully add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that solubility was due to salt formation, validating its acidic character.[4]

Caption: Workflow for systematic solubility and classification of an organic acid.

Acidity and pKa: Quantifying Proton Donation

The acidity of this compound is defined by the dissociation of the carboxylic acid proton. The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. This value is fundamental for predicting its behavior in physiological systems and for designing purification and reaction protocols. The electron-donating nature of the ethyl and methyl groups may slightly increase the pKa (decrease acidity) compared to the parent thiophene-2-carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining the pKa of an acidic compound. It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.[8]

Causality Behind Experimental Choices:

-

Potentiometry vs. Colorimetry: A pH meter provides quantitative pH data throughout the titration, allowing for precise determination of the equivalence point and half-equivalence point, which is more accurate than the subjective color change of an indicator.[8]

-

Solvent System: If the compound's aqueous solubility is low, an aqueous-organic solvent mixture (e.g., 50% ethanol/water) can be used. It is crucial to report the solvent system, as pKa values are solvent-dependent.[9]

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the compound and dissolve it in 100 mL of CO₂-free deionized water (or an appropriate solvent mixture).[8]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0) and immerse the electrode in the solution.

-

Titration: Fill a burette with a standardized solution of ~0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue well past the steepest part of the pH curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.

-

The pKa is the pH at the half-equivalence point (Veq / 2).[8] At this point, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation, pH = pKa.[8]

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

Thiophene Proton (-CH-): A singlet in the aromatic region (approx. 7-8 ppm). The exact shift depends on the electronic effects of the substituents.

-

Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂-) and a triplet (for the -CH₃) in the aliphatic region, showing characteristic coupling. The quartet would be expected around 2.5-3.0 ppm.

-

Methyl Group (-CH₃): A singlet in the aliphatic region, likely around 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region (>165 ppm).

-

Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. 120-150 ppm).

-

Ethyl and Methyl Carbons: Signals in the upfield aliphatic region (<30 ppm).

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid dimer.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170.23). High-resolution mass spectrometry would confirm the elemental composition C₈H₁₀O₂S.

-

Fragmentation: Expect characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45).

Stability Considerations

Thiophene-containing compounds can exhibit instability under certain conditions, primarily through oxidation of the sulfur atom.[10] This is a critical consideration in drug development and for long-term sample storage.

-

Oxidative Stability: The thiophene ring is susceptible to oxidation by strong chemical oxidants, light, or metabolic enzymes, which can lead to the formation of sulfoxides or sulfones, or even ring-opening.[10] The electron-donating alkyl substituents on the ring may slightly increase its susceptibility to oxidation compared to unsubstituted thiophene.

-

Metabolic Stability: In a biological context, thiophene rings can be metabolized by cytochrome P450 enzymes. Studies on similar thiophene derivatives have investigated their metabolic stability in liver microsome assays.[11][12]

Experimental Protocol: Assessing Compound Stability

A straightforward approach to assess stability involves incubating the compound under relevant conditions and monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution into the medium of interest (e.g., phosphate-buffered saline for chemical stability, human plasma or liver microsome buffer for metabolic stability).

-

Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the compound remaining versus time. From this data, the compound's half-life (t₁/₂) in that specific medium can be calculated.

References

-

How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

El-Damasy, D. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. Available at: [Link]

-

Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study | Request PDF. (2022). ResearchGate. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Available at: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Available at: [Link]

-

Supporting Information for a related manuscript. (n.d.). Available at: [Link]

-

5-Amino-4-cyano-3-methyl-thiophene-2-carboxylic acid ethyl ester. (2024). ChemBK. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. Available at: [Link]

-

(PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2025). ResearchGate. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Available at: [Link]

-

The pKa Table Is Your Friend. (2010). Master Organic Chemistry. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. Available at: [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7). (2023). ResearchGate. Available at: [Link]

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. (2025). ChemSynthesis. Available at: [Link]

-

Methyl 4-methylthiophene-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids. (n.d.). Semantic Scholar. Available at: [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

- Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride. (2024). ACS Publications. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes. (n.d.). Beilstein Journals. Available at: [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). Available at: [Link]

- A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene. (n.d.). Google Patents.

-

2-Thiophenecarboxylic acid. (n.d.). PubChem. Available at: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. web.williams.edu [web.williams.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Ethyl-4-methylthiophene-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. As a novel compound with no currently assigned CAS number, this document outlines a robust and logical synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its prospective applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational resource for the synthesis and utilization of this and structurally related compounds.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications. As bioisosteres of benzene, they are integral to the design of numerous pharmaceuticals, agrochemicals, and functional materials. The thiophene nucleus is a key pharmacophore in drugs exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the thiophene ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and material characteristics. This compound represents a unique scaffold, combining alkyl and carboxylic acid functionalities, making it a prime candidate for the development of novel chemical entities.

Proposed Synthesis of this compound

Given the absence of a commercially available source for the title compound, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, leveraging well-established and high-yielding transformations in thiophene chemistry. The overall strategy involves the initial construction of a polysubstituted aminothiophene ring via the Gewald reaction, followed by deamination of the amino group and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step 1: Gewald Synthesis of Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of elemental sulfur and subsequent ring closure.[3]

Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add butan-2-one (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (80 mL).

-

With stirring, add morpholine (0.1 mol, 8.71 g) dropwise over 20-30 minutes, maintaining the temperature below 40°C with a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to afford ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate as a crystalline solid.

Step 2: Deamination and Hydrolysis to this compound

This two-part step first removes the amino group at the 2-position via a diazotization-reduction sequence, followed by the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol:

Deamination:

-

Suspend the ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL) in a 250 mL beaker, cooled in an ice-salt bath to 0-5°C.

-

While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (0.06 mol, 4.14 g) in water (15 mL) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.[4]

-

In a separate flask, cool a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (50 mL) to 0°C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Allow the mixture to stand in the ice bath for 1 hour and then at room temperature overnight.

-

Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ethyl 5-ethyl-4-methylthiophene-2-carboxylate.

Hydrolysis:

-

To the crude ester from the previous step, add a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, until the oily ester layer has completely dissolved.

-

Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted for this compound based on data from structurally similar compounds.

| Property | Predicted Value |

| CAS Number | Not yet assigned |

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110 - 125 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.5 (s, 1H, -COOH)

-

δ 7.6 - 7.8 (s, 1H, Thiophene H-3)

-

δ 2.7 - 2.9 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

-

δ 2.2 - 2.4 (s, 3H, -CH₃)

-

δ 1.1 - 1.3 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 163-165 (-COOH)

-

δ 145-148 (Thiophene C-5)

-

δ 138-142 (Thiophene C-4)

-

δ 130-135 (Thiophene C-2)

-

δ 128-132 (Thiophene C-3)

-

δ 22-25 (-CH₂CH₃)

-

δ 14-16 (-CH₃)

-

δ 13-15 (-CH₂CH₃)

-

-

IR (KBr, cm⁻¹):

-

2500-3300 (broad, O-H stretch of carboxylic acid)

-

2970-2930 (C-H stretch, alkyl)

-

1680-1710 (strong, C=O stretch of carboxylic acid)

-

1450-1470 (C=C stretch, thiophene ring)

-

1250-1300 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 184 (M⁺), 167, 139

-

Potential Applications in Research and Drug Development

Substituted thiophene-2-carboxylic acids are valuable intermediates in the synthesis of a wide array of biologically active molecules. The unique substitution pattern of this compound offers several avenues for exploration:

-

Scaffold for Novel Pharmaceuticals: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the generation of compound libraries for high-throughput screening. The ethyl and methyl groups provide lipophilic character and specific steric bulk that can influence binding to biological targets.

-

Development of Anti-inflammatory and Analgesic Agents: Many thiophene-based compounds have demonstrated potent anti-inflammatory and analgesic properties. This scaffold could be elaborated to target enzymes such as COX-1/COX-2 or other inflammatory mediators.

-

Antimicrobial and Antiviral Agents: The thiophene core is present in several antimicrobial and antiviral drugs. This compound could serve as a starting point for the development of new agents to combat drug-resistant pathogens.

-

Organic Electronics and Materials Science: Thiophene-containing polymers are widely used in organic electronics due to their excellent charge transport properties. Carboxylic acid-functionalized thiophenes can be used to modify the electronic properties and solubility of these materials, or to anchor them to surfaces.

Safety and Handling

While no specific toxicity data exists for this compound, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for its application in diverse scientific fields. The proposed synthetic route is robust and utilizes established chemical transformations, making it accessible to synthetic chemists. The predicted properties offer a benchmark for its characterization, and its potential applications highlight its value as a building block for future innovations in medicine and materials science.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-substituierten Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

-

El-Kashef, H. S., El-Emary, T. I., & Gasquet, M. (2002). Synthesis and biological activity of some new 2-aminothiophene derivatives. Molecules, 7(6), 488-501. [Link]

-

Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 35, p.104 (1955). [Link]

-

Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(10), 1572-1574. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Ethyl-4-methylthiophene-2-carboxylic acid

Abstract

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest. As researchers and scientists in the pharmaceutical and chemical industries, a foundational understanding of the synergistic application of various spectroscopic and spectrometric techniques is paramount. This document moves beyond a simple recitation of methods, offering a rationale-driven narrative that explains the "why" behind the "how" of experimental design and data interpretation. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting both detailed experimental protocols and the anticipated data for our target molecule. This guide is structured to serve as a practical, field-proven reference for professionals dedicated to the precise and efficient characterization of complex organic molecules.

Introduction: The Imperative of Unambiguous Structure Verification

This compound (Molecular Formula: C₈H₁₀O₂S, Molecular Weight: 170.23 g/mol )[1][2] is a heterocyclic compound built upon a thiophene core. The thiophene ring system is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][5] The precise substitution pattern on this ring is critical to its pharmacological profile, making unambiguous structure determination a non-negotiable aspect of its development. Any ambiguity in the arrangement of the ethyl, methyl, and carboxylic acid groups could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide, therefore, presents a multi-faceted analytical approach to confirm the molecular structure of this compound. By integrating data from orthogonal techniques, we create a self-validating system that ensures the highest degree of confidence in the assigned structure.

The Analytical Workflow: A Synergistic Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that reveals the complete picture. Our workflow is designed to be logical and efficient, starting with techniques that provide broad compositional information and progressing to those that offer detailed insights into the specific connectivity and spatial arrangement of atoms.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylate | C8H12O3S | CID 458299 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities in Drug Discovery

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various molecular interactions make it a versatile building block for designing novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted thiophenes, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by structure-activity relationship (SAR) studies and detailed experimental protocols. This guide aims to be a comprehensive resource, bridging the gap between synthetic chemistry and pharmacological application, to accelerate the discovery of next-generation thiophene-based therapeutics.

Introduction: The Thiophene Core in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of applications in drug discovery.[3] The sulfur atom in the thiophene ring imparts a unique set of physicochemical properties, including a high degree of aromaticity and the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets.[1][4] The thiophene moiety is present in a wide array of marketed drugs, demonstrating its clinical significance across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][4] The versatility of thiophene chemistry allows for the synthesis of a vast library of substituted analogs, enabling the fine-tuning of their pharmacological profiles.[5][6] This guide will explore the key biological activities of these compounds, providing a rationale for their continued exploration in modern drug development.

Anticancer Activity of Substituted Thiophenes

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of cytotoxic and cytostatic activities against various cancer cell lines.[7][8] Their mechanisms of action are diverse and often depend on the specific substitution pattern on the thiophene ring, highlighting the importance of SAR studies in designing potent and selective anticancer drugs.[9][10]

Mechanisms of Anticancer Action

Substituted thiophenes exert their anticancer effects through multiple pathways, including:

-

Enzyme Inhibition: Many thiophene-containing compounds act as potent inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and histone deacetylases (HDACs).[7][9][10] For instance, certain thiophene analogs have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

-

Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[9][11] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

-

Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro- and anti-apoptotic proteins.[9][12]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress in cancer cells by increasing the production of ROS, leading to cellular damage and apoptosis.[10]

Diagram: General Mechanisms of Anticancer Thiophenes

Caption: Key anticancer mechanisms of substituted thiophenes.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring.[7][9] Key SAR observations include:

-

Substitution at C2 and C5: These positions are often critical for activity. Electron-withdrawing or bulky groups at these positions can significantly influence the compound's interaction with its biological target.[13]

-

Aryl and Heteroaryl Substituents: The presence of aromatic or heteroaromatic rings attached to the thiophene core is a common feature in many active compounds. The substitution pattern on these rings can modulate potency and selectivity.

-

Linker Groups: The nature of the linker connecting the thiophene ring to other pharmacophoric groups can impact the overall conformation and biological activity of the molecule.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[11]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| SB-200 | MCF-7 (Breast) | <30 | [12] |

| Compound 480 | HeLa (Cervical) | 12.61 | [11] |

| Compound 480 | HepG2 (Liver) | 33.42 | [11] |

| Compound 471 | HeLa (Cervical) | 23.79 | [11] |

| Compound 471 | HepG2 (Liver) | 13.34 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Substituted thiophene compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[11]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Thiophenes

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated significant potential in this area, with a broad spectrum of activity against various pathogens.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of substituted thiophenes are attributed to several mechanisms:

-

Membrane Disruption: Some thiophene compounds can increase the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.[15][16]

-

Enzyme Inhibition: Thiophenes can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

-

Inhibition of Biofilm Formation: Certain derivatives have been shown to prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

-

Targeting Outer Membrane Proteins: In Gram-negative bacteria, some thiophenes exhibit a strong binding affinity to outer membrane proteins, potentially disrupting their function.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiophenes is influenced by their chemical structure:

-

Amine and Amide Moieties: The presence of amino and amido groups is often associated with potent antibacterial activity.

-

Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as pyridine or pyrazole, can enhance the antimicrobial spectrum and potency.[17][18]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against resistant bacterial strains.

| Compound | Bacterial Strain | MIC50 (mg/L) | Reference |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16-32 | [16] |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16-32 | [16] |

| Thiophene 8 | Colistin-Resistant A. baumannii | 16-32 | [16] |

| Thiophene 4 | Colistin-Resistant E. coli | 8-32 | [16] |

| Thiophene 8 | Colistin-Resistant E. coli | 8-32 | [16] |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 (µg/mL) | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a thiophene compound against a bacterial strain.[19]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Substituted thiophene compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ampicillin, gentamicin)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiophene compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Substituted Thiophenes

Chronic inflammation is a hallmark of many diseases, and thiophene derivatives have shown promise as anti-inflammatory agents.[20][21] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenidap, contain a thiophene core.[4][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of substituted thiophenes are primarily mediated through:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds are dual inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[20][21][22]

-

Modulation of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is associated with inflammation. Certain thiophenes can inhibit the production of NO.[23]

Structure-Activity Relationship (SAR) Insights

Key structural features for anti-inflammatory activity include:

-

Carboxylic Acid or Ester Groups: The presence of a carboxylic acid or ester functionality is common in many active compounds and is important for binding to the active site of COX enzymes.[21]

-

Anilino Moiety: An anilino group at the C2 position of the thiophene ring has been shown to be beneficial for activity.[24]

-

Substituents on Aryl Rings: The nature and position of substituents on any attached aryl rings can significantly impact the potency and selectivity of COX inhibition.[25]

Quantitative Data: Anti-inflammatory Activity of Tetrasubstituted Thiophenes

The following table shows the in vivo anti-inflammatory activity of some tetrasubstituted thiophene derivatives in a carrageenan-induced rat paw edema model.[25]

| Compound | Dose (mg/kg) | % Protection from Inflammation | Reference |

| Compound 4c | 10 | 71 | [25] |

| Compound 4c | 20 | 77 | [25] |

| Ibuprofen (Standard) | 20 | 36 | [25] |

| Mefenamic Acid (Standard) | 100 | 42 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[20]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Substituted thiophene compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin, ibuprofen)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiophene compound or the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antiviral Activity of Substituted Thiophenes

Thiophene derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including influenza virus and Ebola virus.[26][27]

Mechanisms of Antiviral Action

The antiviral mechanisms of thiophenes are varied and can include:

-

Inhibition of Viral Entry: Some compounds can block the entry of the virus into the host cell. For example, certain thiophene derivatives have been identified as Ebola virus entry inhibitors by potentially interfering with the interaction between the viral glycoprotein and the host cell receptor NPC1.[26]

-

Inhibition of Viral Enzymes: Thiophenes can inhibit viral enzymes that are essential for replication, such as reverse transcriptase or protease.

-

Interference with Viral Replication: Some derivatives may interfere with the replication of the viral genome or the assembly of new virus particles.

Structure-Activity Relationship (SAR) Insights

The development of antiviral thiophenes is an active area of research, and SAR studies are ongoing. Key findings include:

-

Amide and Piperidine Moieties: In the context of Ebola virus inhibitors, the presence of an amide group and a piperidine ring were found to be important for antiviral activity.[26]

-

Substitution on Phenyl Rings: The substitution pattern on phenyl rings attached to the thiophene scaffold can influence the potency and selectivity of the antiviral effect.[26]

Quantitative Data: Anti-Ebola Virus Activity of Thiophene Derivatives

The following table shows the in vitro antiviral activity of selected thiophene derivatives against Ebola virus pseudotypes.[26]

| Compound | EC50 (µM) against pEBOV |

| Thiophene 1 | 2.64 |

| Thiophene 53 | 3.05 |

| Thiophene 57 | 1.68 |

Conclusion and Future Perspectives

Substituted thiophenes represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. Their proven success in the form of marketed drugs and the continuous discovery of novel, potent derivatives underscore their importance in drug discovery. The ability to readily modify the thiophene ring allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this field should focus on:

-

Target-Based Drug Design: Moving beyond phenotypic screening to the rational design of thiophene derivatives that target specific enzymes or receptors with high affinity and selectivity.

-

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to synthesize and screen large libraries of thiophene derivatives to identify novel hits for various diseases.

-

Development of Drug Delivery Systems: Exploring novel formulations and drug delivery strategies to enhance the bioavailability and therapeutic efficacy of promising thiophene-based drug candidates.

By leveraging the unique chemical properties of the thiophene nucleus and integrating advanced drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL: )

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])

-

A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (URL: [Link])

-

Thiophene-containing compounds with antimicrobial activity - PubMed. (URL: [Link])

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed. (URL: [Link])

-

Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed. (URL: [Link])

-

A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (URL: [Link])

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (URL: [Link])

-

A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (URL: [Link])

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (URL: [Link])

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - OUCI. (URL: [Link])

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

-

Thiophenes with antimicrobial activity isolated from natural sources - ResearchGate. (URL: [Link])

-

Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - Taylor & Francis Online. (URL: [Link])

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (URL: [Link])

-

Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])

-

Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. (URL: [Link])

-

Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - Taylor & Francis Online. (URL: [Link])

-

Biological Activities of Thiophenes - Encyclopedia.pub. (URL: [Link])

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

-

Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed. (URL: [Link])

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (URL: [Link])

-

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (URL: [Link])

-

Full article: Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - Taylor & Francis. (URL: [Link])

-

Structures of some bioactive compounds containing thiophene moiety - ResearchGate. (URL: [Link])

-

Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus (H5N1) activity | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance [ouci.dntb.gov.ua]

- 6. journalwjarr.com [journalwjarr.com]

- 7. librarysearch.colby.edu [librarysearch.colby.edu]

- 8. kthmcollege.ac.in [kthmcollege.ac.in]

- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 5-Ethyl-4-methylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-4-methylthiophene-2-carboxylic acid (C₈H₁₀O₂S). Intended for researchers, chemists, and drug development professionals, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these analytical techniques for the unambiguous structural elucidation and purity confirmation of this substituted thiophene derivative, a key heterocyclic building block in medicinal chemistry. Methodologies, data interpretation, and the underlying scientific principles are discussed to provide a field-proven framework for analysis.

Introduction and Molecular Overview

This compound is a polysubstituted thiophene ring, a scaffold of significant interest in the pharmaceutical industry due to its prevalence in a wide array of therapeutic agents. The thiophene ring system is considered a bioisostere of the benzene ring, offering similar structural properties with distinct electronic and metabolic profiles. Accurate and thorough characterization of derivatives like this is paramount for ensuring quality control, understanding structure-activity relationships (SAR), and meeting regulatory standards.

This guide integrates data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete analytical profile. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirming the molecule's identity.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of this compound is expected to show five distinct signals.

Causality Behind Experimental Observations:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a very broad singlet far downfield, often above 12 ppm, and its signal will disappear upon shaking the sample with D₂O.

-

Thiophene Proton (H-3): As the sole proton on the thiophene ring, it will appear as a singlet. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C-2 and the electron-donating alkyl groups at C-4 and C-5.

-

Ethyl Group (-CH₂CH₃): The ethyl group at C-5 gives rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.

-

Methyl Group (-CH₃): The methyl group at C-4 is adjacent to a quaternary carbon and will therefore appear as a singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.10 | Broad Singlet | 1H | -COOH |

| ~7.45 | Singlet | 1H | H-3 |

| ~2.80 | Quartet | 2H | -CH₂-CH₃ (C-9) |

| ~2.25 | Singlet | 3H | -CH₃ (C-8) |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ (C-10) |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality Behind Experimental Observations:

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears downfield (~160-180 ppm) due to being double-bonded to one oxygen and single-bonded to another.[1]

-